2,4-Dibromobenzoyl chloride
Overview
Description
2,4-Dibromobenzoyl chloride (2,4-DBC) is an organobromide compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. It is soluble in organic solvents, such as ethanol, acetone, and ether. 2,4-DBC is also known as 2,4-dibromobenzoyl chloride, 2,4-dibromobenzoyl chloride, and 2,4-dibromobenzoyl chloride.
Scientific Research Applications
Catalytic Coupling in Organic Synthesis 2-Arylbenzoyl chlorides, including derivatives like 2,4-Dibromobenzoyl chloride, have been utilized in iridium-catalyzed annulative coupling with alkynes. This process selectively forms phenanthrene derivatives, important in synthesizing complex organic molecules (Nagata et al., 2014).
Sensor Development Derivatives of benzoyl chloride are explored for developing poly(vinyl chloride) (PVC)-based membrane electrodes. These sensors show potential in detecting specific ions, like nickel(II), highlighting their utility in analytical chemistry (Gupta et al., 2000).
Synthesis Techniques The synthesis of 2,4-dimethoxybenzoyl chloride, a related compound, involves methylation and chlorination. This demonstrates the versatile chemical manipulations possible with benzoyl chloride derivatives, useful in various synthetic routes (Wan You-zhi, 2007).
Enhancing Detection in Analytical Methods Benzoyl chloride derivatives are used in derivatization methods to increase detection sensitivity in liquid chromatography-mass spectrometry, particularly for estrogens in biological fluids. This enhancement is vital for accurate and sensitive analytical procedures (Higashi et al., 2006).
Phase Transfer Catalysis Compounds like benzyl triethyl ammonium chloride, which have a structural resemblance to benzoyl chlorides, act as effective catalysts in synthesizing complex organic compounds. This highlights the role of such structures in facilitating chemical reactions (Zhaole Lu, 2014).
properties
IUPAC Name |
2,4-dibromobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZHFYGRQWFUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541177 | |
Record name | 2,4-Dibromobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromobenzoyl chloride | |
CAS RN |
59615-16-6 | |
Record name | 2,4-Dibromobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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